molecular formula C22H22FNO2 B1590184 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate CAS No. 92118-81-5

4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate

Cat. No. B1590184
CAS RN: 92118-81-5
M. Wt: 351.4 g/mol
InChI Key: FXUZUGKUGSWLJI-UHFFFAOYSA-N
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Description

“4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate” is a chemical compound with the molecular formula C16H18FNO2 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C16H18FNO2/c1-2-11-3-5-12 (6-4-11)16 (19)20-14-8-7-13 (10-18)15 (17)9-14/h7-9,11-12H,2-6H2,1H3 . This indicates the presence of a cyano group (-CN), a fluorine atom, a phenyl ring, and a trans-4-ethylcyclohexyl group in the molecule.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 275.3180 . It is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Synthesis and Liquid Crystal Properties

4-Cyano-3-fluorophenyl 4-(4-alkylcyclohexyl) benzoate has been prepared through a synthesis process involving acylation and esterification from 4-alkylcyclohexyl-benzoic acid. The structural identification through IR, 1HNMR, HPLC, and EA laid a foundation for further study on the performance of liquid crystal materials (Shen Jin-ping, 2007).

Molecular Interactions and Properties

Research includes an experimental investigation of dipole−dipole interactions between molecules in an orientationally ordered environment, highlighting the unique dielectric properties of liquid crystal solutions. This study utilized anisotropic solutions of structurally similar dipolar solutes in a nonpolar nematic liquid crystal solvent to understand their behavior in varied temperature conditions (K. Toriyama et al., 1996).

Applications in Material Science

Further investigations into fluorinated phenyl bicyclohexane liquid crystals (LCs) mixtures have been reported, focusing on their physical properties such as anisotropic dielectric properties and the influence of mixing proportions on dielectric constants and elastic constants. This research has implications for the development of materials with specific electrical and mechanical properties (Heng Ma et al., 2013).

Novel Chemical Synthesis

A novel synthesis approach for creating cyano(ethoxycarbonothioylthio)methyl benzoate as a one-carbon radical equivalent showcases the chemical's potential in the introduction of an acyl unit via xanthate transfer radical addition to olefins. This method opens new pathways for chemical synthesis and material modification (S. Bagal et al., 2006).

Safety And Hazards

The compound has a signal word of “Warning” and the precautionary statements "P280-P305+P351+P338" . This suggests that protective gloves should be worn and that in case of contact with eyes, rinse cautiously with water .

Future Directions

The future directions for this compound are not specified in the available data. Given its use in proteomics research, it may have potential applications in the study of protein function and interactions .

properties

IUPAC Name

(4-cyano-3-fluorophenyl) 4-(4-ethylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO2/c1-2-15-3-5-16(6-4-15)17-7-9-18(10-8-17)22(25)26-20-12-11-19(14-24)21(23)13-20/h7-13,15-16H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUZUGKUGSWLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545760
Record name 4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate

CAS RN

92118-81-5
Record name 4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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